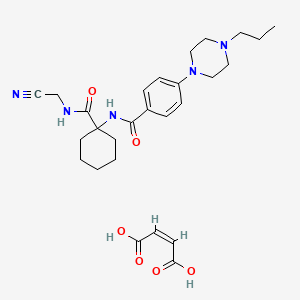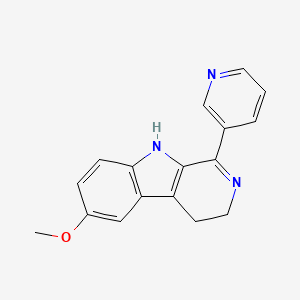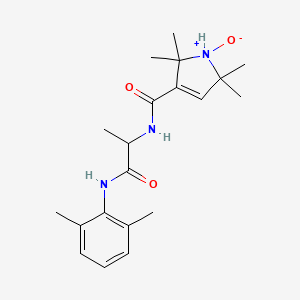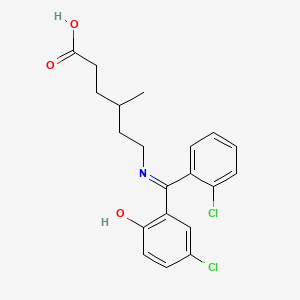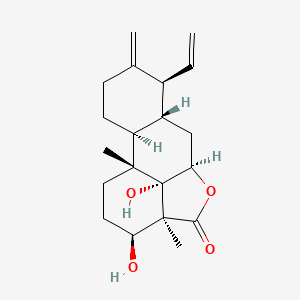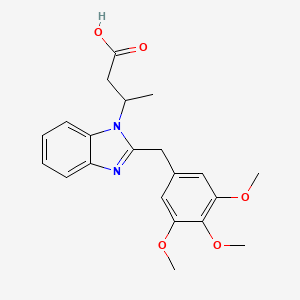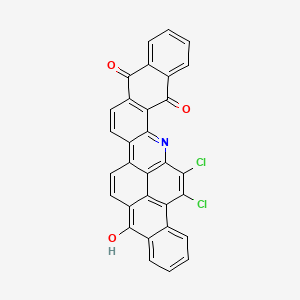
2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that features a pyrrolidinedione core with diphenyl and thiadiazolyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- typically involves the cyclocondensation of dicarboxylic acids with appropriately substituted amines. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the pyrrolidinedione ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one substituent with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols .
科学的研究の応用
2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases like epilepsy and cancer.
Industry: It may be used in the development of new materials with specific properties
作用機序
The mechanism of action of 2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the compound’s biological activity. The pathways involved often relate to the inhibition or activation of these targets, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrrolidinone Derivatives: These compounds share the pyrrolidinedione core but differ in their substituents.
Thiadiazole Derivatives: These compounds feature the thiadiazole ring but may have different substituents on the ring.
Uniqueness
2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
139477-40-0 |
|---|---|
分子式 |
C21H19N3O2S |
分子量 |
377.5 g/mol |
IUPAC名 |
3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19N3O2S/c1-2-9-17-22-23-20(27-17)24-18(25)14-21(19(24)26,15-10-5-3-6-11-15)16-12-7-4-8-13-16/h3-8,10-13H,2,9,14H2,1H3 |
InChIキー |
QORLRBNVAYNJSS-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN=C(S1)N2C(=O)CC(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



